6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate is a stable isotope-labeled compound used in various fields of scientific research. This compound is particularly useful in metabolic research, environmental studies, clinical diagnostics, and organic chemistry. The molecular formula of this compound is C213C2H9N415NO5S, and it has a molecular weight of 242.19.
Vorbereitungsmethoden
The synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine involves the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst . The reaction conditions are optimized using orthogonal design to achieve a yield of over 90% . Industrial production methods may involve similar catalytic hydrogenation processes, ensuring high yield and purity.
Analyse Chemischer Reaktionen
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as environmental pollutant standards for detecting pollutants in air, water, soil, sediment, and food.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects on various biological systems. The exact molecular targets and pathways depend on the specific application and research context.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
- 2,5,6-Triamino-4-pyrimidinol-13C2,15N Sulfate
- 4-Hydroxy-2,5,6-triaminopyrimidine sulfate
- 2,4,6-Triaminopyrimidine
These compounds share similar chemical structures but differ in their specific isotopic labeling and applications.
Eigenschaften
Molekularformel |
C4H9N5O5S |
---|---|
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
2,4-diamino-5-(15N)azanyl-(4,5-13C2)1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)/i1+1,2+1,5+1; |
InChI-Schlüssel |
RSKNEEODWFLVFF-SCQVOKKOSA-N |
Isomerische SMILES |
C1(=O)[13C](=[13C](N=C(N1)N)N)[15NH2].OS(=O)(=O)O |
Kanonische SMILES |
C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.